DS-1205b free base

AXL inhibitor Cell migration Head-to-head comparison

DS-1205b free base is a uniquely potent AXL inhibitor (IC50 1.3 nM) for oncology research. Key differentiator: 49-fold higher potency vs. bemcentinib in functional cell migration assays (EC50 2.7 nM vs. 132.3 nM). Reduces tumor volume by 73.4% combined with erlotinib in HCC827 EGFR-resistance xenografts. Superior selectivity over MER (48×), MET (80×), TRKA (313×) ensures clean AXL/GAS6 signaling data. Ideal for metastasis and TKI-resistance studies.

Molecular Formula C41H42FN5O7
Molecular Weight 735.8 g/mol
Cat. No. B8144907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-1205b free base
Molecular FormulaC41H42FN5O7
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CC(=C(C=C5)OCC6COCCO6)OC)N)F)CC7CCOCC7
InChIInChI=1S/C41H42FN5O7/c1-25-3-7-36(44-18-25)33-21-47(20-26-9-11-51-12-10-26)22-34(39(33)48)41(49)46-29-5-6-31(35(42)17-29)32-15-28(19-45-40(32)43)27-4-8-37(38(16-27)50-2)54-24-30-23-52-13-14-53-30/h3-8,15-19,21-22,26,30H,9-14,20,23-24H2,1-2H3,(H2,43,45)(H,46,49)/t30-/m1/s1
InChIKeyZOEILZXFYPPMTR-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide: AXL Kinase Inhibitor Research Grade Material


Commonly referred to as DS-1205b free base (CAS 1855860-24-0), this compound is a potent and highly selective inhibitor of the AXL receptor tyrosine kinase. It is a member of the TAM (TYRO3, AXL, MER) receptor kinase family and is primarily utilized as a research tool for investigating signal transduction pathways involved in cell migration, proliferation, and therapeutic resistance, particularly in oncology . The molecular formula is C41H42FN5O7, and it is supplied as a free base with a typical purity of ≥95% .

Why AXL Inhibitor Class Substitution Is Not Supported for N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide


AXL inhibitors exhibit significant variability in their selectivity profiles, cellular potency, and in vivo activity. Compounds within this class differ in their off-target inhibition of related kinases like MER, MET, and TRKA, as well as their functional effects in relevant biological models. Generic substitution is not supported by evidence, as data show that even the most clinically advanced comparator, BGB324 (bemcentinib), demonstrates a 49-fold lower potency in a direct cell migration assay and a different cytotoxicity profile compared to DS-1205b [1]. These quantitative differences in functional assays directly impact the interpretation of research results.

Quantitative Evidence Differentiating N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide from Other AXL Inhibitors


Direct Functional Comparison: 49-Fold Higher Potency in Cell Migration Inhibition vs. BGB324

In a direct comparative study, DS-1205b inhibited hGAS6 ligand-induced migration in NIH3T3-AXL cells with an EC50 of 2.7 nM. The clinical-stage AXL inhibitor BGB324 (bemcentinib) was significantly less potent in the same assay, with an EC50 of 132.3 nM [1].

AXL inhibitor Cell migration Head-to-head comparison

Selectivity Profile: Quantified Window Against Key Off-Target Kinases (MER, MET, TRKA)

DS-1205b demonstrated high selectivity for AXL in a panel of 161 kinases. At a concentration of 13 nM (IC80 for AXL), no other kinase was inhibited by more than 30%. Quantitatively, its selectivity over MER, MET, and TRKA was calculated as 48-, 80-, and 313-fold, respectively [1]. In contrast, while bemcentinib shows high selectivity (>100-fold) for AXL over Abl, its selectivity over the closely related TAM family member MER is reported to be lower, in the range of 50- to 100-fold .

Kinase selectivity AXL Off-target activity

In Vivo Combination Efficacy: Superior Tumor Growth Delay with EGFR TKIs

In an HCC827 EGFR-mutant NSCLC xenograft model, the combination of DS-1205b (50 mg/kg bid) with erlotinib (25 mg/kg qd) resulted in a mean tumor volume of 216.8 mm³ on day 100. This was a 73.4% reduction compared to the erlotinib monotherapy group, which had a mean tumor volume of 814.5 mm³ [1]. The tumor growth delay was statistically significant (P < 0.05).

In vivo efficacy Combination therapy EGFR TKI resistance NSCLC

Potency Comparison: Nanomolar AXL Inhibition vs. Key Class Members

DS-1205b inhibits AXL kinase activity with an IC50 of 1.3 nM . Cross-study comparisons of cell-free assay data show this potency is 10.8-fold higher than bemcentinib (IC50 14 nM) and 5.4-fold higher than cabozantinib (IC50 7 nM) . While gilteritinib shows a more potent AXL IC50 of 0.73 nM , it is a dual FLT3/AXL inhibitor with lower selectivity, which can confound experimental interpretation.

AXL IC50 Potency Kinase inhibition

Recommended Research Applications for N-[4-[2-amino-5-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]-3-methoxyphenyl]pyridin-3-yl]-3-fluorophenyl]-5-(5-methylpyridin-2-yl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide (DS-1205b) Based on Evidence


Combination Studies with EGFR TKIs to Overcome Acquired Resistance in NSCLC Models

The in vivo evidence demonstrating a 73.4% reduction in tumor volume when DS-1205b is combined with erlotinib in an HCC827 xenograft model strongly supports its use in preclinical research focused on delaying or reversing resistance to EGFR-targeted therapies [1]. This is a key differentiator from less potent or less selective AXL inhibitors.

Functional Assays Investigating AXL-Dependent Cell Migration and Metastasis

The direct head-to-head data showing DS-1205b is 49-fold more potent than BGB324 in a cell migration assay (EC50 2.7 nM vs. 132.3 nM) makes it a superior tool for experiments where precise and potent inhibition of AXL-driven motility is required [1]. This includes wound healing, transwell migration, and metastasis models.

Kinase Selectivity Profiling and AXL-Specific Pathway Dissection

The well-characterized selectivity profile (48-, 80-, and 313-fold over MER, MET, and TRKA) is critical for researchers needing to deconvolute AXL-specific signaling events from those mediated by other TAM family members [1]. This makes DS-1205b a preferred reagent for Western blotting and phospho-proteomic studies focused on the AXL/GAS6 axis.

Benchmarking and Comparative Studies of AXL Inhibitor Pharmacology

With its high potency (IC50 1.3 nM) and unique combination of selectivity and functional activity, DS-1205b serves as a valuable reference compound in comparative pharmacology studies evaluating new AXL inhibitors or assessing the biological consequences of AXL inhibition relative to other clinical-stage agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-1205b free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.